N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-3-28-19-11-7-12-20-21(19)25-23(30-20)26(15-17-9-4-5-13-24-17)22(27)16-8-6-10-18(14-16)29-2/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOSEBOHVNMARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on formula: C₁₉H₁₈N₃O₂S₂.
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Electron-Donating Groups: The ethoxy group in the target compound may enhance metabolic stability compared to unsubstituted analogs (e.g., 1.2b) by reducing oxidative degradation . Methylthio vs. Pyridinylmethyl vs. Pyridinyl: N-(pyridin-2-ylmethyl) substitution (target compound) introduces a flexible linker, whereas pyridin-3-yl groups (e.g., 4a) directly participate in π-π stacking interactions with biological targets .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving Rh-catalyzed C-H amidation (similar to ) or coupling reactions with pyridinylmethyl amines, as seen in and . This contrasts with simpler analogs (e.g., 1.2b), which are synthesized via direct amidation .
Pharmacological Potential: Analogs with morpholinomethyl or triazole linkers (e.g., 4a and compounds in ) exhibit multitarget activity (e.g., kinase inhibition), suggesting the target compound may similarly interact with enzymes or receptors implicated in diseases like Alzheimer’s .
Q & A
Q. What are the key synthetic routes for N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves three critical steps:
Formation of the benzo[d]thiazole core via cyclization of precursors like 2-aminothiophenol derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
Introduction of substituents : The ethoxy group is added via nucleophilic substitution (e.g., using K₂CO₃ in DMF), while the methylthio group is introduced via thiolation reagents (e.g., NaSMe) .
Final coupling of the benzo[d]thiazole moiety with the pyridin-2-ylmethyl-benzamide fragment using coupling agents like EDCI/HOBt .
Optimization includes solvent selection (DMF for solubility), temperature control (60–80°C for coupling), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry of substituents (e.g., ethoxy at C4 of benzo[d]thiazole, methylthio at C3 of benzamide) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ peak at m/z 463.12) .
- HPLC (C18 column, MeCN/H₂O mobile phase) : Assesses purity (>95%) and detects impurities from incomplete coupling .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Anticancer Activity : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using CDK7 targets) .
Advanced Research Questions
Q. How can molecular docking and surface plasmon resonance (SPR) elucidate the mechanism of action of this compound?
- Methodological Answer :
- Docking (AutoDock Vina) : Models interactions between the compound’s ethoxybenzo[d]thiazole moiety and hydrophobic pockets of targets (e.g., CDK7’s ATP-binding site). The pyridinylmethyl group may form π-π stacking with aromatic residues .
- SPR : Quantifies binding kinetics (ka/kd) to immobilized targets, revealing nM-level affinity .
- Validation : Mutagenesis studies (e.g., alanine scanning) confirm critical binding residues .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer : Key modifications and their effects:
- Advanced SAR : Replace ethoxy with trifluoromethoxy to resist metabolic oxidation .
Q. How should researchers resolve contradictory data in biological activity across studies?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cell Line Differences : Compare genetic profiles (e.g., CDK7 expression levels in HeLa vs. A549) .
- Structural Analogues : Test derivatives (e.g., replacing pyridin-2-ylmethyl with pyridin-3-ylmethyl) to isolate activity contributors .
Q. What strategies mitigate poor aqueous solubility during formulation development?
- Methodological Answer :
- Prodrug Design : Introduce phosphate groups at the ethoxy moiety .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance bioavailability .
- Co-solvent Systems : Use PEG 400/water (1:1) for in vivo dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
